1,3-Dimethyl-1H-indol-4-ol
Overview
Description
1,3-Dimethyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
1,3-Dimethyl-1H-indol-4-ol has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indol-4-ol typically involves the modification of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, which uses palladium-catalyzed cross-coupling reactions to introduce the dimethyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indol-4-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro compounds, Friedel-Crafts catalysts
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroxy derivatives
Substitution: Halogenated or nitro-substituted indoles
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
1-Methylindole: A derivative with similar structural features but different biological properties.
2-Methylindole: Another derivative with distinct chemical and biological characteristics.
Uniqueness
1,3-Dimethyl-1H-indol-4-ol is unique due to the presence of two methyl groups at the 1 and 3 positions, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives . This structural modification can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
1,3-dimethylindol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKGOSAUNORVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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